N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Description
N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of quinoline derivatives as antimicrobial agents. For instance, Desai et al. (2011) synthesized a series of compounds for in vitro antibacterial and antifungal activities, highlighting the effectiveness of such compounds against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Similarly, Marvadi et al. (2020) evaluated the antitubercular activity of novel quinoline derivatives, identifying promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Antibacterial and Antifungal Properties
A study by Umamatheswari and Sankar (2017) synthesized new quinoline derivatives and tested them for antibacterial, antitubercular, and antimalarial activities. The results showed excellent antibacterial activity against specific strains and good antimalarial activity, compared to first-line drugs (Umamatheswari & Sankar, 2017).
Anticancer Properties
Funk et al. (2015) focused on the synthesis of 3-hydroxyquinoline derivatives and tested them for cytotoxic activity against various cancer and non-malignant cell lines. The study also evaluated the fluorescent properties of these compounds, demonstrating potential in cancer research (Funk et al., 2015).
Synthesis and Characterization
The synthesis and characterization of quinoline derivatives have been a focus of research. Wennerberg et al. (2007) discussed the development of a practical synthesis of Laquinimod, a drug candidate for treating multiple sclerosis, showcasing the industrial feasibility of synthesizing such compounds (Wennerberg et al., 2007).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-15-7-5-4-6-13(15)17(23)16(19(22)25)18(24)21-14-10-12(20)9-8-11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTSJUJMTKKIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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